4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide
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Overview
Description
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide typically involves the formation of the oxadiazole ring followed by the attachment of the butanamide moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
- 4-Methoxyphenylmagnesium bromide
Uniqueness
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide is unique due to its combination of the oxadiazole ring with the butanamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N4O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C20H22N4O5S/c1-21-30(26,27)17-12-8-15(9-13-17)22-18(25)4-3-5-19-23-20(24-29-19)14-6-10-16(28-2)11-7-14/h6-13,21H,3-5H2,1-2H3,(H,22,25) |
InChI Key |
XQVXBCNNOMANSF-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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